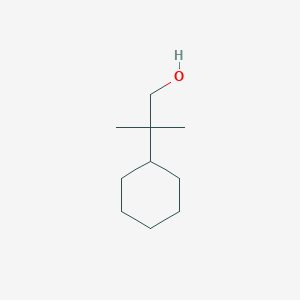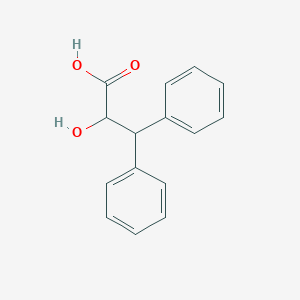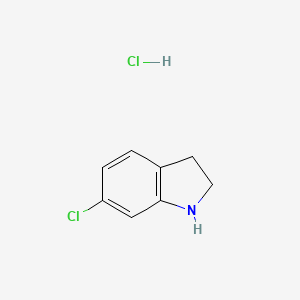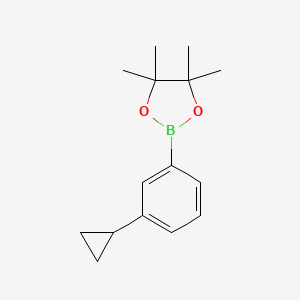
2-(3-环丙基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
The compound “2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to contain a phenyl group (a ring of 6 carbon atoms, akin to benzene), a cyclopropyl group (a ring of 3 carbon atoms), and a dioxaborolane group (a ring containing boron, oxygen, and carbon atoms). The presence of these groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the groups present in it. For instance, the phenyl group is planar due to the sp2 hybridization of its carbon atoms, while the cyclopropyl group is likely to introduce some strain into the molecule due to its small ring size .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the phenyl group could contribute to its aromaticity, while the cyclopropyl group could introduce ring strain .科学研究应用
医药化学与药物研发
2-(3-环丙基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷: 在医药化学和药物研发中表现出极具潜力的特征:
含硼药效基团: 二氧杂环硼烷部分的硼原子可以作为药效基团,从而实现含硼药物的设计。 研究人员探索其在癌症治疗、抗病毒剂和其他疾病治疗中的应用 .
结论
2-(3-环丙基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷: 在不同的科学领域具有巨大的潜力。其独特的含硼结构和反应性使其成为药物发现、材料科学、催化和作物保护领域的宝贵工具。 进一步的研究无疑将揭示更多应用并加深我们对这种有趣化合物的理解 . 如果您需要更多信息或有具体问题,请随时提出!
作用机制
Target of Action
The primary target of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties, such as stability and readiness for preparation .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Action Environment
The efficacy and stability of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , suggesting that the compound can perform effectively in a wide range of environments.
生化分析
Biochemical Properties
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium during the transmetalation step . The nature of these interactions is crucial for the efficiency and selectivity of the coupling reaction.
Cellular Effects
The effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the growth and proliferation of certain cell lines, indicating its potential as a therapeutic agent . The impact on cell signaling pathways and gene expression suggests that it may alter cellular responses to external stimuli and regulate metabolic processes.
Molecular Mechanism
At the molecular level, 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with palladium is essential for its role in the Suzuki–Miyaura coupling reaction
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving metabolic function. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.
Metabolic Pathways
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production . Understanding its involvement in metabolic pathways is essential for elucidating its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQNDFTCALSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623715 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627526-56-1 | |
| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

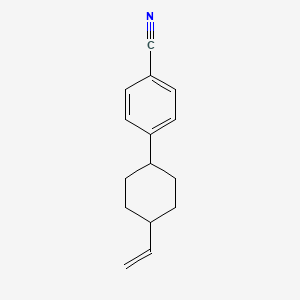

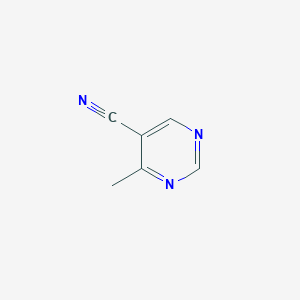
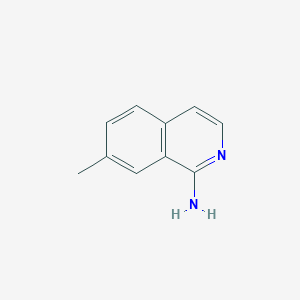
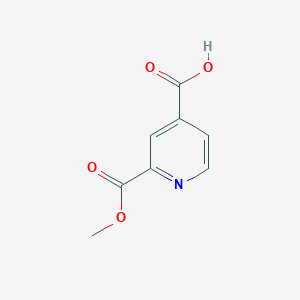
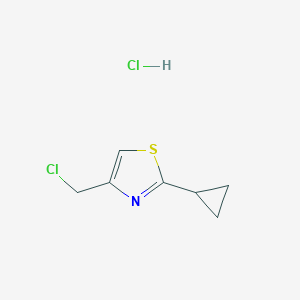
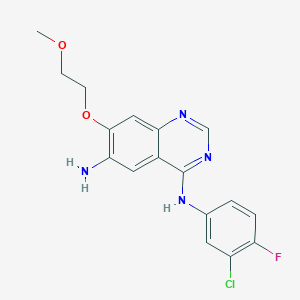
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
